3-(2-Naphthyl)phenylboronic acid

Vue d'ensemble

Description

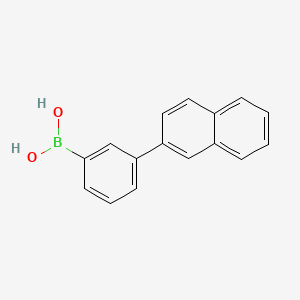

3-(2-Naphthyl)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-naphthyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves:

Starting Materials: 2-naphthylboronic acid and bromobenzene.

Catalyst: Palladium(II) acetate or palladium(0) complexes.

Ligand: Triphenylphosphine or similar phosphine ligands.

Base: Potassium carbonate or sodium hydroxide.

Solvent: Tetrahydrofuran or dimethylformamide.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving 3-(2-Naphthyl)phenylboronic acid, where it reacts with various aryl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Reduction: Reduction of the boronic acid group can yield the corresponding borane or boronate esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, or other peroxides.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles can react with the boronic acid group under mild conditions to form substituted products.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation.

Borane/Boronate Esters: Formed through reduction.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions:

3-(2-Naphthyl)phenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The reaction typically involves aryl halides and organoboron compounds under specific conditions, as shown in the following table:

| Reactants | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Aryl Halide + this compound | Palladium(II) acetate or Pd(0) complexes | Potassium carbonate or sodium hydroxide | Tetrahydrofuran or dimethylformamide | 80-100°C |

This reaction can yield various products, including complex biaryl structures essential for drug development.

Biomedical Applications

Glucose Sensors:

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing glucose sensors. Research has demonstrated that this compound can be employed in glucose-responsive polymer complexes, enhancing the specificity and sensitivity of glucose detection in biomedical applications .

Cancer Therapy:

In recent studies, conjugates of phenylboronic acids have been explored for targeted drug delivery systems. For instance, nanoparticles decorated with boronic acids have shown promise in delivering chemotherapeutic agents directly to tumor sites, improving therapeutic efficacy while minimizing side effects .

Material Science

Polymeric Nanomaterials:

The unique chemistry of this compound has led to its incorporation into polymeric nanomaterials for advanced bio-applications. These materials can interact with sugars and diols, making them useful for biosensors and drug delivery systems . The following table summarizes the types of polymeric nanomaterials developed using this compound:

| Material Type | Functionality | Application Area |

|---|---|---|

| Polymeric Nanoparticles | Glucose sensing | Diagnostics |

| Boronate-Functional Polymers | Drug delivery | Cancer therapy |

| Hydrogel Systems | Controlled release | Wound healing |

Case Study 1: Glucose-Responsive Polymers

A study demonstrated that polymers functionalized with this compound exhibited excellent glucose recognition capabilities. These polymers showed a significant increase in swelling ratio upon exposure to glucose, indicating their potential use in smart drug delivery systems .

Case Study 2: Targeted Drug Delivery

Research involving nanoparticles conjugated with boronic acids highlighted their effectiveness in targeting cancer cells. The study reported that these nanoparticles could selectively deliver doxorubicin to tumor sites, resulting in a marked reduction in tumor size compared to non-targeted formulations .

Mécanisme D'action

The mechanism of action of 3-(2-Naphthyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the 2-naphthyl group, making it less sterically hindered and less selective in certain reactions.

2-Naphthylboronic Acid: Contains only the naphthyl group without the phenyl substitution, leading to different reactivity and applications.

3-Nitrophenylboronic Acid: Contains a nitro group, which significantly alters its electronic properties and reactivity.

Uniqueness: 3-(2-Naphthyl)phenylboronic acid is unique due to the presence of both the phenyl and 2-naphthyl groups, which provide a balance of steric and electronic effects. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules.

Activité Biologique

3-(2-Naphthyl)phenylboronic acid (CAS No. 870774-29-1) is an organoboron compound notable for its diverse biological activities and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a boronic acid functional group attached to a phenyl ring, further substituted with a 2-naphthyl group. This unique structure enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling, which is crucial for forming biaryl compounds used in pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols. This property is significant in the design of sensors and diagnostic tools, particularly in glucose sensing applications. The mechanism involves:

- Oxidative Addition : The palladium catalyst interacts with the aryl halide.

- Transmetalation : The organoboron compound transfers its aryl group to the palladium complex.

- Reductive Elimination : The biaryl product is formed, regenerating the palladium catalyst.

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, demonstrating their potential as antibacterial agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| AN2690 | 5.67 | Candida albicans |

| This compound | TBD | Escherichia coli |

| 5-Trifluoromethyl-2-formylphenylboronic acid | TBD | Aspergillus niger |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Glucose Sensing

The ability of boronic acids to bind diols has led to their application in glucose sensors. Research has demonstrated that boronic acid derivatives can selectively bind glucose, leading to changes in fluorescence or conductivity that can be measured. This property makes them valuable in developing non-invasive blood glucose monitoring devices .

Case Studies and Research Findings

- Antibacterial Activity : A study investigating the antibacterial effects of phenylboronic acids found that compounds like this compound could potentially inhibit bacterial growth through their interaction with bacterial glycolipids, enhancing sensitivity in detection methods .

- Cytotoxicity : In vitro studies have shown that certain derivatives of phenylboronic acids exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the disruption of cellular processes through selective binding to cellular components .

- Polymer Applications : Research has explored the incorporation of boronic acids into polymer matrices for drug delivery systems. These systems can enhance targeting capabilities towards cancer cells by utilizing the unique binding properties of boronic acids with specific biomolecules .

Summary

This compound represents a significant compound in both organic synthesis and biological applications. Its ability to form reversible bonds with diols opens avenues for sensor technology and antimicrobial development. Continued research into its biological activities could lead to innovative applications in medicine and diagnostics.

Propriétés

IUPAC Name |

(3-naphthalen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKQDOGZCIYEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670206 | |

| Record name | [3-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870774-29-1 | |

| Record name | [3-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Naphthyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.